4-Cyclopropoxy-3-iodo-2-methylpyridine
Description
4-Cyclopropoxy-3-iodo-2-methylpyridine is a pyridine derivative featuring a cyclopropoxy group at the 4-position, an iodine atom at the 3-position, and a methyl group at the 2-position. This compound is structurally analogous to 4-iodo-2-isopropoxy-3-methylpyridine (CAS: 2101928-85-0), differing primarily in the alkoxy substituent (cyclopropoxy vs. isopropoxy) . The cyclopropoxy group introduces steric strain due to its three-membered ring, which may influence reactivity, solubility, and stability compared to bulkier alkoxy substituents.
Properties
Molecular Formula |
C9H10INO |
|---|---|
Molecular Weight |
275.09 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-iodo-2-methylpyridine |
InChI |
InChI=1S/C9H10INO/c1-6-9(10)8(4-5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
ASPHUHAXIFGGPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1I)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-iodo-2-methylpyridine typically involves the halogenation of pyridine derivatives. . The reaction conditions often involve the use of iodine and a suitable catalyst to facilitate the halogenation process. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-3-iodo-2-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be substituted with other nucleophiles under suitable conditions, such as in the presence of a palladium catalyst.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
4-Cyclopropoxy-3-iodo-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-iodo-2-methylpyridine depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can vary but often include binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyridine Derivatives
Key structural analogs include:
*Theoretical values inferred from structural analogs.
Physicochemical and Reactivity Comparisons
- Solubility : Cyclopropoxy’s smaller size and rigidity may reduce lipophilicity relative to isopropoxy, favoring solubility in polar aprotic solvents.
Research Implications and Limitations
- Data Gaps: Toxicological and pharmacokinetic data for the target compound are unavailable, necessitating caution in handling (as seen in analogs like 3-cyclohexylindeno[3,2-c]pyrazol-4-hydrazone) .
- Applications: Potential use in medicinal chemistry (e.g., as a kinase inhibitor scaffold) or materials science, though experimental validation is required.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
